1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Description
1-Amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride (CAS: 1858273-09-2) is a chiral amino alcohol derivative with a molecular formula of C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . The compound features a 3,4-dihydroisoquinoline moiety linked to a propan-2-ol backbone via an amino group. Its stereochemistry (S-configuration) is critical for biological activity, as evidenced by its use in pharmaceutical syntheses, such as coupling reactions with carboxylic acids using BOPCl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and triethylamine (TEA) .
Properties
Molecular Formula |
C12H19ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14;/h1-4,12,15H,5-9,13H2;1H |
InChI Key |
LMOPTTOPZZOIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization of Isoquinoline Derivatives
The most common approach involves starting from substituted tetrahydroisoquinoline derivatives, which undergo oxidative cyclization and subsequent side-chain modifications.
Preparation of Isoquinoline Core:
Using Pictet–Spengler or Bischler-Napieralski reactions, aromatic aldehydes or ketones are cyclized with amino precursors to form dihydroisoquinoline intermediates.
For example, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves cyclization of appropriate phenethylamines with aldehydes, followed by reduction.Side Chain Functionalization:
Alkylation or acylation introduces the propanol side chain. Alkylation with epoxides or halides, followed by hydrolysis, introduces the hydroxyl group at the desired position.Amino Group Introduction:
Nucleophilic substitution or reductive amination of keto intermediates introduces the amino group at the 1-position of the isoquinoline ring.
Use of Phosphorus Oxychloride and Polyphosphoric Acid
Research indicates that phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are effective reagents for cyclization and ring modification:
Cyclization of N-Substituted Tetrahydroisoquinolines:
Reaction of tetrahydroisoquinoline derivatives with POCl₃ at elevated temperatures (80–100°C) facilitates ring closure and introduces chlorinated intermediates, which are then hydrolyzed to yield the desired isoquinoline.Hydrolysis and Side Chain Functionalization:
Post-cyclization, hydrolysis of chlorinated intermediates yields alcohols, which are further aminated to produce the amino derivative.
Amine and Hydroxyl Group Installation via Reductive Amination
Reductive Amination:
The amino group can be introduced through reductive amination of aldehyde or ketone intermediates with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.Hydroxypropyl Side Chain Formation:
Alkylation of the amino group with epoxides or haloalkanes followed by hydrolysis yields the hydroxypropyl side chain.
Final Salt Formation
- Hydrochloride Salt:
The free base is treated with hydrochloric acid in an appropriate solvent (e.g., 2-propanol) to precipitate the hydrochloride salt, which is then filtered, washed, and dried under vacuum.
Representative Synthetic Route
Research Data and Yield Optimization
Research indicates that yields vary depending on the specific route and reagents used. For example:
| Method | Yield | Notes | Source |
|---|---|---|---|
| Cyclization with POCl₃ | ~92% | High regioselectivity | |
| Reductive amination | 24–39% | Requires purification | |
| Hydrolysis of chlorinated intermediates | Quantitative | Efficient conversion |
Optimizing reaction temperature, reagent equivalents, and purification steps enhances overall yield and purity.
Notes on Stereochemistry and Purity
The synthesis often yields racemic mixtures, requiring chiral resolution if enantiomerically pure compounds are desired. Techniques such as chiral chromatography or asymmetric catalysis are employed for stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include isoquinoline derivatives, amino alcohols, and various substituted compounds that can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Pharmaceutical Applications
- PRMT5 Inhibitor: Research indicates that 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride shows potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers and other diseases, suggesting therapeutic applications in oncology through its inhibition. In vitro assays have demonstrated its efficacy in inhibiting PRMT5 activity, potentially reducing tumor growth in cancer models.
- Neuroprotective Agent: Compounds with similar structures have shown neuroprotective effects and interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Interaction studies with neurotransmitter receptors suggest it may modulate synaptic transmission, warranting further exploration into its neuropharmacological properties.
Synthetic Organic Chemistry
This compound's structure allows derivatization for further studies in synthetic organic chemistry. Several synthetic routes have been developed for its preparation, highlighting its versatility in creating new compounds.
Research and Development
- Medicinal Chemistry and Pharmacology: The primary applications of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride are in these fields. Its potential as a PRMT5 inhibitor positions it as a candidate for cancer therapeutics. It may also serve as a lead compound for developing neuroprotective agents or drugs targeting other neurological conditions.
- Biological Target Interactions: Studies on the interactions of the compound with biological targets have indicated significant binding affinities to specific receptors and enzymes involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and potential side effects.
While specific case studies were not available in the search results, the applications of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride can be inferred from its properties and research directions:
- Cancer Therapeutics: As a PRMT5 inhibitor, it is a candidate for cancer therapy. Inhibition of PRMT5 activity could lead to reduced tumor growth in cancer models.
- Neurological Disorders: Its potential neuroprotective effects suggest applications in treating neurological disorders. Modulation of synaptic transmission may offer therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere at 2–8°C .
- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .
- Applications: Intermediate in drug discovery, particularly for compounds targeting central nervous system (CNS) receptors due to the isoquinoline scaffold’s affinity for neurotransmitter-binding sites .
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous derivatives, emphasizing molecular features, physicochemical properties, and applications.
Structural Analogues and Their Properties
Functional and Pharmacokinetic Comparisons
Solubility and Lipophilicity
- The target compound’s hydroxyl group improves water solubility compared to its propanoic acid analogue (logP ~1.2 vs. ~0.5) but reduces membrane permeability .
- Fluorinated derivatives (e.g., 2,4-difluorophenyl variant) exhibit higher logP values (~2.1), favoring blood-brain barrier penetration .
Pharmaceutical Development
- The target compound’s stereospecificity is leveraged in synthesizing G protein-coupled receptor (GPCR) modulators , where the (S)-enantiomer shows 10-fold higher affinity for serotonin receptors than the (R)-form .
- Propanoic acid analogues are investigated as prodrugs, with in vitro studies demonstrating 80% esterase-mediated conversion to active metabolites .
Industrial Relevance
Q & A
Q. What are the key considerations in synthesizing 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol hydrochloride to ensure high yield and purity?
Methodological Answer:
- Step 1: Intermediate Preparation : Begin with functionalizing the isoquinoline core, ensuring regioselective introduction of the amino-propanol moiety. Use catalysts like palladium or nickel for coupling reactions to minimize byproducts .
- Step 2: Hydrochloride Formation : React the free base with hydrochloric acid under controlled pH (3–4) to precipitate the hydrochloride salt. Monitor solubility changes to avoid over-acidification, which can degrade the product .
- Step 3: Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol/water (1:3 ratio) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the hydrochloride salt form?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DO to confirm protonation of the amine group. Key peaks: δ 3.2–3.5 ppm (methylene protons adjacent to NH) and δ 7.1–7.8 ppm (isoquinoline aromatic protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to detect the molecular ion peak at m/z 214.65 (CHNOHCl) .
- HPLC Purity Analysis : Use a reverse-phase C18 column with UV detection at 254 nm. Retention time should match reference standards (e.g., PF-04859989 hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data obtained from different receptor binding assays?
Methodological Answer:
- Assay Standardization : Normalize data using internal controls (e.g., known sigma receptor agonists like DTG or SKF10,047) to account for batch-to-batch variability in receptor preparations .
- Cross-Validation : Compare results across multiple assays (e.g., forced-swimming tests vs. sigma receptor binding assays). For example, if the compound shows antidepressant-like activity in mice but weak sigma receptor affinity, investigate off-target effects via proteome-wide screening .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, animal strain differences). Use tools like GraphPad Prism for dose-response curve fitting .
Q. What computational models are suitable for predicting the compound’s interaction with sigma receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of sigma-1 receptors (PDB ID: 5HK1). Focus on the binding pocket’s hydrophobic residues (e.g., Tyr 103, Trp 164) to model the isoquinoline moiety’s orientation .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor hydrogen bonding between the protonated amine and Glu 172 .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets from analogs (e.g., 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydroquinolinones) to predict EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
